molecular formula C7H11NO B2417662 (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one CAS No. 2361749-22-4

(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one

Cat. No.: B2417662
CAS No.: 2361749-22-4
M. Wt: 125.171
InChI Key: RLEPMHBHXGEBBX-WDSKDSINSA-N
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Description

(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Target of Action

The primary targets of EN300-7428101 are cysteinyl proteinases , including cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and turnover, antigen processing, and bone resorption .

Mode of Action

EN300-7428101 interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of cysteinyl proteinases, preventing them from catalyzing their substrate proteins . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of cysteinyl proteinases by EN300-7428101 affects several biochemical pathways. Most notably, it impacts the pathway of protein degradation and turnover, leading to an accumulation of undegraded proteins . Additionally, the inhibition of cathepsin K disrupts the process of bone resorption, which could have implications for conditions like osteoporosis .

Pharmacokinetics

This suggests that the compound is well-absorbed, adequately distributed throughout the body, metabolized efficiently, and excreted in a timely manner, all of which contribute to its bioavailability .

Result of Action

The molecular and cellular effects of EN300-7428101’s action primarily involve the disruption of normal protein degradation and bone resorption processes . At the molecular level, this leads to an accumulation of undegraded proteins. At the cellular level, it can affect the function of cells that rely on these processes, such as osteoclasts in the case of bone resorption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7428101. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target enzymes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl pyruvate with amines and aldehydes in the presence of hexane at room temperature for 120 minutes, catalyzed by N-sulfonic acid-modified polystyrene diethylenetriamine, has been reported to yield significant amounts of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the compound reacts with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is unique due to its specific stereochemistry and the presence of multiple chiral centers, which can influence its reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

(3aS,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPMHBHXGEBBX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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